molecular formula C12H19N B12085888 [(2,3-Dimethylphenyl)methyl](propyl)amine

[(2,3-Dimethylphenyl)methyl](propyl)amine

Cat. No.: B12085888
M. Wt: 177.29 g/mol
InChI Key: RGMOKYHHLAXBCO-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C12H19N It is a derivative of benzylamine, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylbenzylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,3-dimethylbenzylamine and propyl halide (e.g., propyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2,3-dimethylbenzylamine is dissolved in the solvent, and the base is added. The propyl halide is then slowly added to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Industrial Production Methods

Industrial production of (2,3-Dimethylphenyl)methylamine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to optimize reaction conditions and improve yield and purity. Additionally, industrial processes may incorporate more efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

    Substitution: Azides, cyanides.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing molecular targets and pathways involved in various physiological processes.

Comparison with Similar Compounds

(2,3-Dimethylphenyl)methylamine can be compared with other similar compounds such as:

    (2,4-Dimethylphenyl)methylamine: Similar structure but with methyl groups at different positions, leading to different chemical and biological properties.

    (2,3-Dimethylphenyl)methylamine: Shorter alkyl chain, which may affect its reactivity and interaction with biological targets.

    (2,3-Dimethylphenyl)methylamine: Longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.

The uniqueness of (2,3-Dimethylphenyl)methylamine lies in its specific substitution pattern and alkyl chain length, which confer distinct chemical reactivity and biological activity.

Biological Activity

(2,3-Dimethylphenyl)methylamine, also known by its CAS number 1182934-52-6, is an organic amine characterized by a dimethyl-substituted phenyl group linked to a propyl amine. This compound has garnered attention due to its potential pharmacological properties, although comprehensive studies on its biological activity remain limited. This article aims to explore the biological activity of (2,3-Dimethylphenyl)methylamine, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.

As an amine, (2,3-Dimethylphenyl)methylamine is expected to interact with various biological targets. Compounds with similar structures often act as ligands for neurotransmitter receptors or enzymes. The specific mechanisms through which this compound exerts its effects are not yet fully understood but may involve:

  • Receptor Binding : Potential interaction with adrenergic or serotonergic receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism.

Pharmacological Potential

Research indicates that compounds similar to (2,3-Dimethylphenyl)methylamine may exhibit various pharmacological activities, including:

  • Antidepressant Effects : Some amines have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
  • Anti-inflammatory Properties : Certain derivatives may influence inflammatory pathways.

Case Studies and Research Findings

While direct studies on (2,3-Dimethylphenyl)methylamine are scarce, related compounds provide insights into its potential activity:

  • Antidepressant Activity : A study highlighted that structurally related compounds can enhance serotonin levels in the brain, suggesting a similar potential for (2,3-Dimethylphenyl)methylamine .
  • Toxicological Assessments : In vivo studies on structurally analogous compounds showed varying degrees of skin and eye irritation but indicated that many derivatives do not exhibit significant toxicity . This suggests that (2,3-Dimethylphenyl)methylamine might also have a favorable safety profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2,3-Dimethylphenyl)methylamine, it is useful to compare it with other related amines:

Compound NameMolecular FormulaMolecular WeightKey Features
(2,4-Dimethylphenyl)methylamineC12H17N191.31 g/molDifferent substitution pattern
(3,5-Dimethylphenyl)methylamineC12H17N191.31 g/molAlternative dimethyl substitution
(2,6-Dimethylphenyl)methyl(2-methylpropyl)amineC13H19N205.34 g/molAdditional methyl group on the ring

This table illustrates how variations in substitution patterns can influence the biological activity and chemical reactivity of these compounds.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19N/c1-4-8-13-9-12-7-5-6-10(2)11(12)3/h5-7,13H,4,8-9H2,1-3H3

InChI Key

RGMOKYHHLAXBCO-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC(=C1C)C

Origin of Product

United States

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